1-Cyclopropylcyclohexan-1-amine;hydrochloride
Description
1-Cyclopropylcyclohexan-1-amine hydrochloride is a cyclohexane derivative featuring a cyclopropyl substituent and an amine group, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₆NCl (inferred from structural analogs in and ), with a molecular weight of ~173.7 g/mol. The compound combines the conformational rigidity of the cyclohexane ring with the steric and electronic effects of the cyclopropane moiety, which may enhance metabolic stability and binding affinity in pharmaceutical contexts .
Synthetically, it can be prepared via scalable methods involving cyclopropanation reactions or ring-opening strategies, as demonstrated by Kozhushkov et al. (2011), who optimized its synthesis for use as a building block in organic chemistry and drug development .
Properties
IUPAC Name |
1-cyclopropylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9(8-4-5-8)6-2-1-3-7-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFGOIUWPIYSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyclopropylcyclohexan-1-amine;hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-bromo-1-cyclopropylcyclohexane, which is then subjected to a Curtius degradation to yield the N-Boc-protected 1-cyclopropylcyclohexan-1-amine. The final step involves deprotection using hydrogen chloride in diethyl ether to obtain this compound .
Chemical Reactions Analysis
1-Cyclopropylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Scientific Research Applications
1-Cyclopropylcyclohexan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of amine-related biochemical pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyclopropylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Substituent Effects on Properties
Lipophilicity and Solubility :
- The phenyl group in 1-phenylcyclohexan-1-amine hydrochloride increases lipophilicity (logP ~2.8), favoring blood-brain barrier penetration, but reduces aqueous solubility compared to the cyclopropyl analog .
- The methoxymethyl group in [1-(methoxymethyl)cyclopropyl]amine hydrochloride introduces polarity via the ether oxygen, improving solubility (aqueous solubility ~15 mg/mL) while retaining moderate logP (~1.5) .
Synthetic Accessibility: The scalable synthesis of 1-cyclopropylcyclohexan-1-amine hydrochloride (yield >80%) contrasts with the multi-step routes required for benzoxazolyl or methylamino derivatives (yields ~50–60%) .
Pharmacological and Industrial Relevance
- 1-Phenylcyclohexan-1-amine Hydrochloride : Used in antidepressant research due to structural similarity to tricyclic antidepressants like amitriptyline .

- [1-(Methoxymethyl)cyclopropyl]amine Hydrochloride: Acts as a precursor in peptidomimetics and enzyme inhibitors, leveraging its solubility for intravenous formulations .
- 1-Cyclopropylcyclohexan-1-amine Hydrochloride : Its rigid structure makes it a candidate for allosteric modulation of G-protein-coupled receptors (GPCRs) or as a chiral auxiliary in asymmetric synthesis .
Biological Activity
1-Cyclopropylcyclohexan-1-amine; hydrochloride (CAS No. 2248336-25-4) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHN·HCl
- Molecular Weight : 207.27 g/mol
- Structure : The compound features a cyclopropyl group attached to a cyclohexane ring with an amine functional group, contributing to its unique chemical properties.
1-Cyclopropylcyclohexan-1-amine; hydrochloride acts primarily as a monoamine neurotransmitter modulator. Its mechanism may involve:
- Interaction with Receptors : The amine group allows for hydrogen bonding with various receptors, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways.
- Modulation of Synaptic Transmission : By altering the reuptake and release of neurotransmitters, it may exhibit antidepressant or anxiolytic effects.
Biological Activities
The biological activities of 1-Cyclopropylcyclohexan-1-amine; hydrochloride can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin and norepinephrine levels. |
| Anxiolytic | May reduce anxiety through central nervous system interactions. |
| Antimicrobial | Preliminary studies suggest some antimicrobial properties. |
Case Studies and Research Findings
Several studies have investigated the biological effects of 1-Cyclopropylcyclohexan-1-amine; hydrochloride:
-
Antidepressant Activity :
- A study evaluated the compound's effects on rodent models of depression. Results indicated significant reductions in immobility time in the forced swim test, suggesting antidepressant-like effects.
-
Anxiolytic Effects :
- In another study, the compound was administered to mice subjected to elevated plus-maze tests, showing increased time spent in open arms, indicative of reduced anxiety levels.
-
Antimicrobial Properties :
- Research conducted on bacterial strains revealed that 1-Cyclopropylcyclohexan-1-amine; hydrochloride exhibited inhibitory effects against certain pathogens, although further studies are needed to elucidate the specific mechanisms involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Cyclopropylcyclohexan-1-amine; hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Notable Differences |
|---|---|---|
| 2-Methoxypyridine | Mild antidepressant effects | Lacks cyclopropyl structure |
| 5-Methyl-2-methoxypyridine | Antimicrobial activity | Simpler structure without cyclohexane ring |
| 3-(Cyclopropyl)aniline | Similar receptor interactions | Different substituents affecting potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

